molecular formula C12H15N3O2 B2913191 1-acetyl-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide CAS No. 1396559-45-7

1-acetyl-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide

Cat. No. B2913191
CAS RN: 1396559-45-7
M. Wt: 233.271
InChI Key: ZOLKRBJQOPHJHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines can be synthesized using the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This method is one of the most efficient ways to synthesize functionalized azetidines .


Molecular Structure Analysis

The molecular structure of azetidines, which “1-acetyl-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide” is a type of, is driven by a considerable ring strain . This makes the ring significantly more stable than that of related aziridines .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Antitumor Activities : The synthesis of new compounds with azetidine derivatives has been explored for their antimicrobial and antitumor activities. For instance, pyrimidine-azetidinone analogues were synthesized and tested against bacterial, fungal strains, and Mycobacterium tuberculosis, showing potential as antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014). Similarly, amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone were evaluated for their antineoplastic activity in mice, indicating their potential in cancer treatment (Liu et al., 1992).

  • Antidepressant and Nootropic Agents : Azetidinones derived from isonocotinyl hydrazone have been studied for their potential as antidepressant and nootropic agents. This research underscores the versatility of azetidine derivatives in developing central nervous system (CNS) active agents, with specific compounds exhibiting significant antidepressant activity (Thomas et al., 2016).

  • Nicotinic Acetylcholine Receptor Binding : The binding properties of azetidine derivatives to nicotinic acetylcholine receptors have been explored, with compounds like 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine showing promise for positron emission tomography (PET) imaging of central nicotinic receptors. This highlights the potential of azetidine derivatives in neurological research and diagnostics (Doll et al., 1999).

  • Anti-Inflammatory Agents : The structure and conformation of compounds related to azetidine derivatives have been studied for their anti-inflammatory properties, demonstrating their potential in the treatment of inflammatory conditions (Rajeswaran & Srikrishnan, 2008).

Future Directions

Azetidines have attracted major attention in organic synthesis due to their unique four-membered heterocycle . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

1-acetyl-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-9(16)15-7-10(8-15)12(17)14-6-11-4-2-3-5-13-11/h2-5,10H,6-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLKRBJQOPHJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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